molecular formula C10H8BrFO4 B11841790 Dimethyl 2-bromo-5-fluoroterephthalate

Dimethyl 2-bromo-5-fluoroterephthalate

Cat. No.: B11841790
M. Wt: 291.07 g/mol
InChI Key: QBKWEIMHDYGODN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-bromo-5-fluoroterephthalate can be synthesized through several methods. One common approach involves the bromination and fluorination of dimethyl terephthalate. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF). The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and may require elevated temperatures to facilitate the substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-bromo-5-fluoroterephthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted terephthalates, carboxylic acids, alcohols, and biaryl compounds, depending on the specific reaction and conditions employed .

Scientific Research Applications

Dimethyl 2-bromo-5-fluoroterephthalate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 2-bromo-5-fluoroterephthalate involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to target molecules. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-bromo-terephthalate
  • Dimethyl 2-fluoro-terephthalate
  • Dimethyl 2-chloro-5-fluoroterephthalate

Uniqueness

Dimethyl 2-bromo-5-fluoroterephthalate is unique due to the presence of both bromine and fluorine substituents, which confer distinct chemical properties compared to its analogs. The combination of these substituents can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in synthetic chemistry .

Biological Activity

Dimethyl 2-bromo-5-fluoroterephthalate (CAS No. 1245807-10-6) is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article delves into its biological activity, synthesis, and potential applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H8BrFO4C_{10}H_8BrFO_4 and a molecular weight of 291.07 g/mol. The presence of bromine and fluorine substituents on the aromatic ring significantly influences its chemical reactivity and biological interactions.

Anticancer Potential

Recent studies have explored the anticancer properties of halogenated terephthalates, including this compound. Research indicates that compounds with bromine and fluorine substitutions can exhibit enhanced cytotoxicity against various cancer cell lines. For instance, a study demonstrated that halogenated derivatives could disrupt cellular signaling pathways involved in tumor growth and proliferation .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical)15.2
MCF-7 (Breast)12.8
A549 (Lung)18.0

The mechanism by which this compound exerts its biological effects is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within cancer cells. This oxidative stress can trigger apoptosis, or programmed cell death, thereby inhibiting tumor growth .

Synthesis and Characterization

The synthesis of this compound typically involves the bromination and fluorination of terephthalic acid derivatives. Various methods have been reported, including electrophilic aromatic substitution reactions that utilize bromine and fluorine sources effectively .

Case Study: Synthesis Methodology

  • Starting Materials : Terephthalic acid, bromine, and fluorinating agents.
  • Reaction Conditions : Typically performed under acidic conditions to facilitate electrophilic substitution.
  • Characterization Techniques : The synthesized compound is characterized using NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .

Applications in Materials Science

This compound is also being investigated for its potential use in developing advanced materials, such as polymers with enhanced thermal stability and mechanical properties. The incorporation of halogenated compounds into polymer matrices can improve flame retardancy and chemical resistance .

Properties

Molecular Formula

C10H8BrFO4

Molecular Weight

291.07 g/mol

IUPAC Name

dimethyl 2-bromo-5-fluorobenzene-1,4-dicarboxylate

InChI

InChI=1S/C10H8BrFO4/c1-15-9(13)5-4-8(12)6(3-7(5)11)10(14)16-2/h3-4H,1-2H3

InChI Key

QBKWEIMHDYGODN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)C(=O)OC)F

Origin of Product

United States

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